molecular formula C14H13ClF5N5O3 B4619420 2-{[4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol

2-{[4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol

Cat. No.: B4619420
M. Wt: 429.73 g/mol
InChI Key: VSLAFYDZWVLFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol is a useful research compound. Its molecular formula is C14H13ClF5N5O3 and its molecular weight is 429.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.0627078 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Broad-Spectrum Deoxofluorinating Agents

Compounds like Bis(2-methoxyethyl)aminosulfur Trifluoride are effective for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides, suggesting potential applications in synthesizing fluorinated analogs of the chemical for enhanced stability or reactivity in pharmaceuticals or materials science (Lal et al., 1999).

Enhancement of Adhesion Properties

Studies on triazine monomers, which share a structural motif with the query compound, have found applications in dentistry, showing how such compounds can enhance the adhesive strength of restorative resins to dentin. This indicates potential for developing new dental materials (Lee, Liu, & Gong, 1986).

Antimicrobial Applications

Research into pyridine derivatives demonstrates the antimicrobial potential of compounds structurally related to the query chemical. Such studies indicate the possibility of developing new antimicrobial agents based on the structural framework of the compound (Patel, Agravat, & Shaikh, 2011).

Synthetic Methodologies

The efficient condensation reactions involving carboxylic acids and amines, facilitated by compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, hint at methodologies for synthesizing the compound or its derivatives. Such synthetic routes can be crucial for pharmaceutical and chemical research (Kunishima et al., 1999).

Photophysical and Antimicrobial Studies

Novel benzimidazole, benzoxazole, and benzothiazole derivatives, prepared from structurally similar triazine compounds, have been explored for their antimicrobial activity and photophysical properties. This suggests potential applications in developing photoresponsive materials or antimicrobial agents based on the core structure of the chemical (Padalkar et al., 2014).

Properties

IUPAC Name

2-[[4-[4-[chloro(difluoro)methoxy]anilino]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF5N5O3/c15-14(19,20)28-9-3-1-8(2-4-9)22-11-23-10(21-5-6-26)24-12(25-11)27-7-13(16,17)18/h1-4,26H,5-7H2,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLAFYDZWVLFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)NCCO)OCC(F)(F)F)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF5N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol
Reactant of Route 2
Reactant of Route 2
2-{[4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol
Reactant of Route 3
Reactant of Route 3
2-{[4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol
Reactant of Route 4
Reactant of Route 4
2-{[4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol
Reactant of Route 5
2-{[4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol
Reactant of Route 6
2-{[4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}ethanol

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